molecular formula C13H19N3 B7925241 3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-benzonitrile

3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-benzonitrile

Cat. No.: B7925241
M. Wt: 217.31 g/mol
InChI Key: WKBIJVCKDJTXGS-UHFFFAOYSA-N
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Description

3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-benzonitrile is a chemical compound with the CAS Number 1353961-42-8 and a molecular formula of C 13 H 19 N 3 . It has a molecular weight of 217.31 g/mol . The compound's SMILES representation is N#CC1=CC=CC(CN(CCN)C(C)C)=C1 . This combination of a benzonitrile scaffold and a tertiary amine side chain containing both amino and isopropyl groups suggests potential as a versatile building block or intermediate in organic synthesis and medicinal chemistry research. As a supplier, we provide this chemical for Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers handling this compound should refer to the Safety Datasheet (SDS) for proper handling, storage, and disposal information. The specific research applications, mechanism of action, and biological activity of this compound are areas for ongoing scientific investigation, and researchers are encouraged to consult the primary scientific literature for the latest findings.

Properties

IUPAC Name

3-[[2-aminoethyl(propan-2-yl)amino]methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3/c1-11(2)16(7-6-14)10-13-5-3-4-12(8-13)9-15/h3-5,8,11H,6-7,10,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBIJVCKDJTXGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCN)CC1=CC(=CC=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of N-Isopropyl-ethylenediamine

This diamine derivative can be synthesized through a two-step process:

  • Isopropylation of ethylenediamine : Reacting ethylenediamine with isopropyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).

  • Selective protection/deprotection : To avoid over-alkylation, a Boc (tert-butyloxycarbonyl) protecting group may be applied to one amine group before isopropylation, followed by acidic deprotection.

Alkylation Reaction Optimization

The critical coupling step involves reacting 3-(bromomethyl)benzonitrile with N-isopropyl-ethylenediamine. Based on the enzalutamide synthesis described in the search results, optimal conditions include:

ParameterOptimal ValueRationale
Solvent Dimethyl sulfoxideEnhances nucleophilicity of amines while stabilizing transition state.
Temperature 60–70°CBalances reaction rate and minimizes side reactions.
Base TriethylamineScavenges HBr generated during substitution.
Reaction Time 12–18 hoursEnsures complete conversion without degradation.

Post-reaction workup typically involves:

  • Dilution with water and extraction using dichloromethane.

  • Washing with brine to remove residual base.

  • Solvent evaporation under reduced pressure.

Impurity Profiling and Purification

Common Impurities

  • Di-alkylated product : Forms due to excess alkylating agent.

  • Hydrolyzed nitrile : Results from moisture exposure, yielding 3-(aminomethyl)benzamide.

  • Oxidative byproducts : Possible formation of N-oxide derivatives under aerobic conditions.

Chromatographic Purification

The search results emphasize the use of silica gel chromatography with ethyl acetate/hexane gradients (70:30 to 90:10) for analogous amines. For larger-scale production, recrystallization from ethanol/water mixtures (4:1 v/v) at −20°C may be employed.

Alternative Synthetic Routes

Buchwald-Hartwig Amination

A palladium-catalyzed coupling between 3-bromobenzonitrile and the preformed amine could be explored. However, the search results provide no precedent for such metal-catalyzed methods in similar systems.

Scale-Up Considerations

Lessons from enzalutamide production highlight critical factors for industrial translation:

  • Solvent selection : High-boiling solvents like toluene facilitate temperature control during exothermic reactions.

  • Microwave avoidance : Conventional heating (as opposed to microwave-assisted methods) ensures scalability and safety.

  • In-process monitoring : HPLC tracking of intermediates minimizes batch failures.

Analytical Characterization

Key quality control metrics derived from the search results include:

  • HPLC Purity : ≥98% (C18 column, 0.1% TFA in water/acetonitrile gradient).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.65–7.45 (m, 4H, Ar-H), 3.85 (s, 2H, CH₂), 2.75–2.55 (m, 6H, NCH₂), 1.15 (d, 6H, J=6.8 Hz, CH(CH₃)₂).

  • IR : Sharp peak at ~2225 cm⁻¹ (C≡N stretch).

Scientific Research Applications

3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-benzonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amino groups can form hydrogen bonds or ionic interactions, while the benzonitrile core can engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s isopropyl and aminoethyl groups provide moderate lipophilicity compared to the trifluoromethyl group in 5FB, which enhances metabolic stability but reduces solubility .
  • Ether-linked analogs like 3C exhibit simpler aromatic systems but lack the tertiary amine’s conformational flexibility .

Comparison :

  • The target compound’s synthesis is likely less labor-intensive than heterocyclic derivatives (e.g., 59) but may require optimization to match the high yields of simpler analogs like 3C.

Database and Similarity Analysis

highlights a KEGG database search identifying 55 compounds structurally similar to 5FB, with 8 having similarity scores >0.30 .

Biological Activity

3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-benzonitrile, a compound with the molecular formula C₁₃H₁₉N₃ and a molecular weight of 217.31 g/mol, exhibits significant biological activity due to its unique structural features. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a benzonitrile moiety substituted with an aminoethyl-isopropyl amino group. This structure suggests potential interactions with various biological systems due to the presence of both aromatic and amine functionalities. The amino groups can engage in hydrogen bonding and ionic interactions, while the benzonitrile core may participate in π-π stacking and hydrophobic interactions, enhancing its biological activity.

The biological effects of this compound are primarily mediated through its interactions with specific enzymes and receptors. Preliminary studies indicate that compounds with similar structures have been explored for their roles as enzyme inhibitors or receptor modulators. For instance, they have been investigated for antimalarial properties and as inhibitors of protein farnesyltransferase, which is crucial for the proliferation of certain pathogens.

Potential Interactions

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in critical biological pathways.
  • Receptor Modulation : Its structure allows it to potentially interact with neurotransmitter systems, influencing signaling pathways.

Table 1: Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological Activity
N,N-DimethylbenzamideBenzamide derivativePotential anti-inflammatory effects
4-(Aminomethyl)benzonitrileSimilar nitrile groupInhibitory effects on certain enzymes
Isopropylamine derivativesContains isopropyl groupVarious pharmacological activities

Uniqueness : this compound's specific combination of functional groups enhances its interaction profile with biological targets compared to simpler analogs.

Case Studies and Research Findings

  • Antimicrobial Activity : Similar compounds have shown promising results in inhibiting microbial growth. For example, studies on amino-acetonitrile derivatives revealed significant antifungal activity against resistant strains .
  • Antiproliferative Effects : Research on related compounds has indicated potential antiproliferative effects against cancer cell lines by targeting tyrosine kinases involved in tumor growth and metastasis .
  • Neurotransmitter Interaction : The presence of amino groups suggests that this compound may influence neurotransmitter systems, potentially leading to applications in treating neurological disorders.

Future Directions

Further research is needed to elucidate the specific biological pathways influenced by this compound. Key areas for future investigation include:

  • Binding Affinity Studies : Utilizing techniques such as surface plasmon resonance to measure interactions with target enzymes and receptors.
  • Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties to assess therapeutic potential.
  • In Vivo Studies : Conducting animal studies to evaluate efficacy and safety profiles.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-{[(2-aminoethyl)-isopropyl-amino]-methyl}-benzonitrile derivatives?

  • Methodological Answer : A common approach involves Lewis acid-mediated reactions, such as using Me₃Al to facilitate nucleophilic additions and intramolecular cyclizations. For example, benzonitrile derivatives can be synthesized by reacting precursors like 2-methylbenzonitrile with esters under basic conditions, followed by Lewis acid treatment (e.g., Me₃Al in toluene) to drive cyclization . Alternative routes may involve coupling amines (e.g., aniline derivatives) with benzonitrile intermediates, optimizing parameters like solvent polarity and temperature to enhance yields.

Q. How should researchers handle and store benzonitrile derivatives to maintain stability?

  • Methodological Answer : Storage conditions depend on functional groups. For example, aminomethyl-substituted benzonitriles (e.g., 3-(aminomethyl)benzonitrile) are typically stored at 2–8°C in airtight containers under inert gas to prevent oxidation or hydrolysis. Purity (>97% by GC/HPLC) is critical for reproducibility; rigorous drying (e.g., over molecular sieves) is recommended before use .

Q. What spectroscopic techniques are essential for structural characterization?

  • Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) is pivotal for confirming substituent positions and stereochemistry. Mass spectrometry (MS) provides molecular weight validation, while infrared (IR) spectroscopy identifies functional groups like nitriles (C≡N stretch ~2200 cm⁻¹). For example, in related compounds, ¹H NMR resolves isopropyl and ethylamine proton environments, and MS confirms exact mass (e.g., 132.16 g/mol for 3-(aminomethyl)benzonitrile) .

Advanced Research Questions

Q. How can reaction failures (e.g., low yields or byproducts) be systematically analyzed in benzonitrile syntheses?

  • Methodological Answer : Failed reactions (e.g., no product with BF₃·OEt₂ ) require mechanistic interrogation. Techniques include:

  • Reaction Monitoring : In situ IR or LC-MS to detect intermediates.
  • Computational Studies : Density functional theory (DFT) to model transition states and identify steric/electronic barriers.
  • Parameter Screening : Systematic variation of Lewis acids (e.g., Al vs. B-based catalysts), temperatures, and solvents (polar vs. nonpolar) to optimize activation energy .

Q. What computational tools are recommended for elucidating reaction mechanisms in benzonitrile-based systems?

  • Methodological Answer : Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., Gaussian, ORCA) can model Lewis acid coordination and electron transfer steps. For example, Me₃Al may lower the energy barrier for cyclization by stabilizing charged intermediates. Pair these with experimental data (e.g., kinetic isotope effects) to validate proposed mechanisms .

Q. How do structural modifications (e.g., trifluoromethyl or thiazolidinone groups) impact biological activity?

  • Methodological Answer : Pharmacophore mapping and structure-activity relationship (SAR) studies are critical. For instance, introducing trifluoromethyl groups (as in 3-(trifluoromethyl)benzonitrile derivatives) enhances metabolic stability and binding affinity to targets like enzymes or receptors. Biological assays (e.g., enzyme inhibition or cell viability tests) paired with molecular docking (AutoDock, Schrödinger) reveal key interactions .

Data Contradictions and Resolution

Q. How should conflicting data on optimal reaction conditions be reconciled?

  • Methodological Answer : Contradictions (e.g., solvent effects in vs. 17) require meta-analysis. For example:

  • Statistical Design : Use a Design of Experiments (DoE) approach to test variables (temperature, catalyst loading) across multiple labs.
  • Cross-Validation : Compare results with structurally analogous compounds (e.g., 4-aminobenzonitrile derivatives ).
  • Machine Learning : Train models on published datasets to predict optimal conditions for novel derivatives.

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